4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-5-4(6(12)13)9-8-3-1-2-7-10(3)5/h1-2,7H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNRPIPNGDLAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NN=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid typically involves the cyclization of pyrazolylhydrazones. One common method includes heating ethyl pyrazolylhydrazonocyanoacetate in glacial acetic acid . The reaction conditions often involve controlling the pH and solvent to optimize the yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolotriazine oxides, while reduction can produce dihydropyrazolotriazines.
Scientific Research Applications
4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Impact
4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic Acid
- Structure : Methyl groups at positions 4 and 7 replace the hydroxyl group.
- Molecular Formula : C₈H₈N₄O₂; Molecular Weight : 192.18 g/mol.
- This derivative is commercially available (CAS 175137-58-3) and used in synthetic chemistry .
4-Amino-3,7-dinitrotriazolo[5,1-c][1,2,4]triazine (DPX-26)
- Structure: Amino (-NH₂) and nitro (-NO₂) groups at positions 4, 3, and 7.
- Applications : High-performance explosive with superior detonation velocity (8,580 m/s) and insensitivity to mechanical stimuli, outperforming RDX .
- Key Differences : Nitro groups increase density (1.93 g/cm³) and thermal stability (decomposition >200°C), making it unsuitable for biological applications but ideal for energetics .
6Н-Chromeno[4,3-e]pyrazolo[5,1-c][1,2,4]triazin-6-one
Pharmacologically Active Analogues
1,2,4-Triazolo[5,1-c][1,2,4]triazin-7-ones (Triazavirin®)
- Structure : Triazole ring replaces pyrazole, with a ketone at position 7.
- Applications : Antiviral drug (Riamilovir) effective against SARS-CoV-2.
- Key Differences : The triazole ring improves metabolic stability, while the ketone group facilitates interactions with viral proteases .
Pyrazolo[5,1-c][1,2,4]triazole-3-thione Derivatives
Explosives and Energetic Materials
DPX-27 (4-Amine-3,7-dinitro-[1,2,4]triazolo[5,1-c][1,2,4]triazine-1-oxide)
Brominated and Halogenated Derivatives
7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines
Comparative Data Table
Biological Activity
4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrazole ring fused with a triazine ring, which contributes to its diverse pharmacological properties. Research has indicated that derivatives of this compound may possess significant anticancer, antimicrobial, and antiviral activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 180.12 g/mol. The structural representation is crucial for understanding its reactivity and interaction with biological targets. The compound features hydroxyl and carboxylic acid functional groups that enhance its solubility and biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Cyclization of Pyrazolylhydrazones : A common method involves heating ethyl pyrazolylhydrazonocyanoacetate in glacial acetic acid.
- Reaction Conditions : The reaction typically requires controlled temperatures and specific reagents to yield high purity products.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Preliminary studies suggest that it may act as an inhibitor for certain protein kinases associated with cancer cell proliferation. The mechanism includes:
- Enzyme Inhibition : Binding to the active sites of target enzymes.
- Induction of Apoptosis : Promoting programmed cell death in cancer cells.
Anticancer Activity
Research indicates that compounds in this class exhibit anticancer properties , particularly by inducing apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia).
- Results : Some derivatives have shown cytotoxic effects within specific concentration ranges.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | K-562 | 20 | Kinase inhibition |
Antimicrobial Activity
The compound also demonstrates potential antimicrobial properties against various pathogens:
- Bacterial Strains : Efficacy against Gram-positive and Gram-negative bacteria.
- Fungal Strains : Activity against common fungal infections.
Antiviral Activity
In silico studies have highlighted the potential antiviral effects of this compound against viruses such as HSV-1:
- Molecular Docking Studies : These studies suggest favorable interactions with viral proteins.
Case Studies
Several studies have investigated the biological activity of derivatives of this compound:
-
Study on Anticancer Properties :
- Researchers synthesized a series of derivatives and evaluated their cytotoxicity against MCF-7 and K-562 cell lines.
- Results indicated varying degrees of effectiveness based on structural modifications.
-
Antimicrobial Study :
- A study assessed the antibacterial activity of synthesized derivatives against Staphylococcus aureus and Escherichia coli.
- Some compounds exhibited significant inhibitory effects compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
